molecular formula C18H18N2O3 B2600319 (E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 320416-84-0

(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B2600319
CAS No.: 320416-84-0
M. Wt: 310.353
InChI Key: IEHXSGITESMQLD-NVHHYDESSA-N
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Description

(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one is a specialized chemical compound featuring a unique structural configuration with methoxyamino and methoxyiminomethyl functional groups arranged in specific stereochemistry around its propenone core. This compound belongs to the class of phenylpropene derivatives and contains a biphenyl moiety that contributes to its potential bioactivity and research utility. The compound's molecular architecture, characterized by its conjugated system and strategically positioned functional groups, makes it particularly valuable for pharmaceutical research and agrochemical development, especially in the design of novel active ingredients . Researchers investigating structure-activity relationships in medicinal chemistry will find this compound valuable due to its distinctive stereochemical properties and functional group arrangement, which may influence biological activity through electronic effects and molecular recognition properties. The methoxyimino group present in this compound is known to contribute to metabolic stability in similar structures, potentially enhancing the compound's utility in biochemical applications . While specific biological data for this exact compound requires further investigation, structural analogs featuring methoxyamino and methoxyimino substituents have demonstrated interesting properties in various research contexts, including potential applications in pest management solutions and as molecular scaffolds in drug discovery programs . The compound's rigorous quality control ensures consistent performance in research settings, making it suitable for advanced investigative studies in both academic and industrial laboratories. Researchers should handle this material according to laboratory safety protocols, using appropriate personal protective equipment. This product is intended strictly for research purposes by qualified professionals and is not certified for diagnostic, therapeutic, or consumer applications.

Properties

IUPAC Name

(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-19-12-17(13-20-23-2)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,1-2H3/b17-12+,20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJTMCUAPISFM-BHYNAFRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for (E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one can be represented as follows:

  • Molecular Formula: C19H20N2O3
  • Molecular Weight: 320.38 g/mol

The structure of the compound features a methoxyamino group, a methoxyimino group, and a phenyl ring, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of methoxy groups and phenyl rings has been associated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of structurally related compounds on human cancer cell lines demonstrated that compounds with methoxy and amino functionalities showed IC50 values in the micromolar range. The specific activities of this compound were not directly reported but can be inferred from related studies.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
This compound TBDTBD

The proposed mechanism of action for compounds similar to this compound involves:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in related compounds.
  • Antioxidant Activity: Methoxy groups can enhance antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar functional groups have shown effectiveness against various bacterial strains.

Research Findings

A comparative study on the antimicrobial efficacy of related compounds indicated that those with methoxy and amino groups displayed significant inhibition against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
This compound TBD

Comparison with Similar Compounds

Structural and Substituent Analysis

Chalcones (1,3-diphenylprop-2-en-1-ones) are well-studied for their diverse applications. The target compound’s structural analogs differ primarily in substituent patterns on the aromatic rings and the enone system. Key comparisons include:

Table 1: Substituent Profiles and Physical Properties
Compound Name Substituents Melting Point (K) Key Interactions Biological Activities Synthesis Method
Target Compound 4-phenylphenyl (position 1), (E)-methoxyiminomethyl (position 2), (E)-methoxyamino (position 3) Data not available Potential N–H···O and O–H···O hydrogen bonds Hypothesized enhanced bioactivity due to electron-withdrawing groups Likely Claisen-Schmidt condensation with specialized aldehydes/ketones
(E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () 4-methoxy (ring A), 4-methyl (ring B) Not reported C–H···O and van der Waals Antimicrobial, anticancer (typical chalcone activities) Claisen-Schmidt condensation
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () 4-methoxy (ring A), 3,4,5-trimethoxy (ring B) 404–406 C–H···O hydrogen bonding, π-π stacking Anti-inflammatory, cytotoxic Claisen-Schmidt with 3,4,5-trimethoxybenzaldehyde
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () 4-chloro (ring A), 4-methyl (ring B) Not reported Halogen bonding (C–Cl) Antiparasitic, antifungal Base-catalyzed aldol condensation
(E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one () 4-dimethylamino (ring A), 2-hydroxy (ring B) Not reported Strong O–H···N and N–H···O bonds Fluorescent probes, antioxidant Aldol condensation with hydroxyl-substituted acetophenone
Key Observations:

Hydrogen Bonding: Methoxyamino (–NH–OCH₃) and methoxyimine (–N=CH–OCH₃) groups introduce additional H-bond donors/acceptors, likely improving solubility and crystal packing efficiency compared to non-polar analogs (e.g., ) . Steric Effects: The 4-phenylphenyl group may hinder rotation around the central enone, favoring a planar conformation conducive to π-π interactions in biological targets .

Biological Activity: Methoxy-rich chalcones (e.g., ) exhibit anti-inflammatory and anticancer properties due to enhanced membrane permeability and enzyme inhibition . Halogenated analogs () show antiparasitic activity via halogen-bonding with biomolecular targets .

Crystallinity and Packing: Compounds with hydrogen-bonding substituents (e.g., hydroxyl, methoxy) form stable dimers or chains (), whereas non-polar derivatives (e.g., ) rely on van der Waals interactions. The target’s unique substituents may enable novel packing motifs, as seen in ’s C–H···O-mediated dimers .

Computational and Spectral Insights

  • Electronic Structure: Density functional theory (DFT) studies on similar compounds () reveal that EWGs lower the LUMO energy, increasing electrophilicity. The target’s methoxyiminomethyl group may further stabilize charge-transfer complexes.
  • Spectroscopy: IR and NMR data for analogs () show characteristic enone C=O stretches (~1650 cm⁻¹) and deshielded aromatic protons. The target’s imine (C=N) and amine (N–H) groups would introduce distinct peaks at ~1600 cm⁻¹ (C=N) and ~3300 cm⁻¹ (N–H) .

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